molecular formula C21H17N3O3 B11233769 3-(3-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(3-methoxybenzyl)-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11233769
M. Wt: 359.4 g/mol
InChI Key: AFVSDHBHXDJXTE-UHFFFAOYSA-N
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Description

3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, along with methoxyphenyl and phenyl substituents. This unique structure contributes to its various chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate by reacting 3-methoxybenzylamine with a suitable aldehyde or ketone. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. The molecular pathways involved include the activation of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3-METHOXYPHENYL)METHYL]-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit PARP-1 and other molecular targets makes it a valuable compound for therapeutic research .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

3-[(3-methoxyphenyl)methyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O3/c1-27-17-10-5-7-15(13-17)14-23-20(25)18-11-6-12-22-19(18)24(21(23)26)16-8-3-2-4-9-16/h2-13H,14H2,1H3

InChI Key

AFVSDHBHXDJXTE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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